![molecular formula C6H7Cl2N5O4S B14589722 {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid CAS No. 61326-69-0](/img/structure/B14589722.png)
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with chloro groups and an ethylcarbamoyl sulfamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form an intermediate, which is then reacted with sulfamic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction and ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the triazine ring can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis can lead to the formation of simpler organic compounds.
Applications De Recherche Scientifique
{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal biological processes, leading to the compound’s antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit key enzymes and disrupt cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of {[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid.
Ethylcarbamoyl sulfamic acid: Another related compound with similar functional groups.
Other Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Uniqueness
What sets this compound apart is its unique combination of a triazine ring with chloro substituents and an ethylcarbamoyl sulfamic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61326-69-0 |
|---|---|
Formule moléculaire |
C6H7Cl2N5O4S |
Poids moléculaire |
316.12 g/mol |
Nom IUPAC |
2-(4,6-dichloro-1,3,5-triazin-2-yl)ethylcarbamoylsulfamic acid |
InChI |
InChI=1S/C6H7Cl2N5O4S/c7-4-10-3(11-5(8)12-4)1-2-9-6(14)13-18(15,16)17/h1-2H2,(H2,9,13,14)(H,15,16,17) |
Clé InChI |
GLIRNLVGSHFNPP-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)NS(=O)(=O)O)C1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


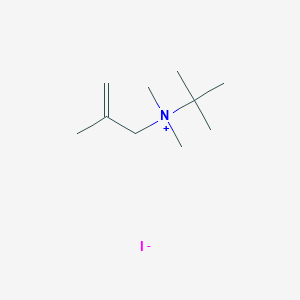
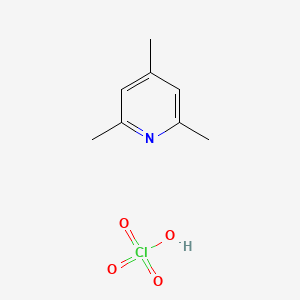
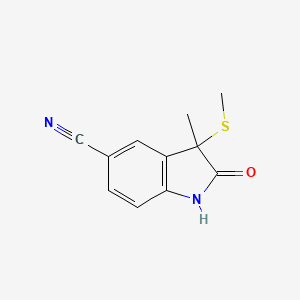
![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
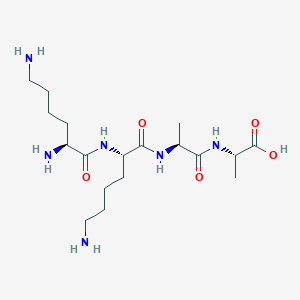

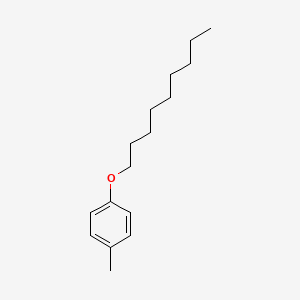
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
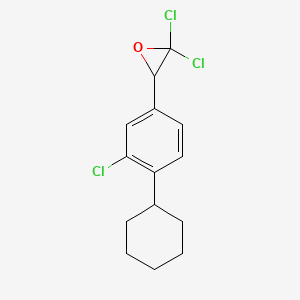
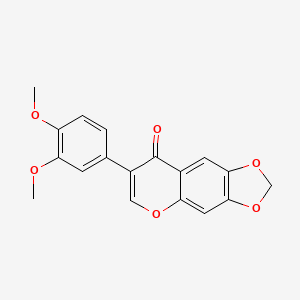
propanedioate](/img/structure/B14589698.png)



